molecular formula C28H28N4O2 B2479615 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide CAS No. 912889-94-2

2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2479615
CAS No.: 912889-94-2
M. Wt: 452.558
InChI Key: PMAJNKQCKVUOKH-UHFFFAOYSA-N
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Description

2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide is a structurally complex small molecule of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a benzimidazole moiety linked to a pyrrolidinone and a substituted acetamide, is characteristic of compounds designed to modulate specific enzymatic targets. Research into structurally related analogs indicates potential as a histone deacetylase (HDAC) inhibitor , particularly showing selectivity for the HDAC6 isoform. Inhibition of HDAC6 is a prominent therapeutic strategy under investigation for neurodegenerative conditions such as Alzheimer's disease , as it leads to increased acetylation of tubulin and other cytoplasmic proteins, which can improve microtubule stability and mitigate deficits in axonal transport. Furthermore, the compound's pharmacophore suggests potential for interacting with other targets implicated in cellular proliferation and apoptosis. As such, this molecule serves as a valuable chemical probe for investigating the pathophysiological roles of HDAC6 and related pathways in model systems, aiding in the validation of new mechanisms for therapeutic intervention. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-3-20-13-15-23(16-14-20)31-18-21(17-26(31)33)28-29-24-11-7-8-12-25(24)32(28)19-27(34)30(2)22-9-5-4-6-10-22/h4-16,21H,3,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAJNKQCKVUOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach is to start with the synthesis of the pyrrolidine and benzodiazole cores separately, which are then coupled under specific conditions to form the final compound.

    Synthesis of Pyrrolidine Core: The pyrrolidine core can be synthesized through a series of reactions starting from commercially available starting materials. For example, the reaction of 4-ethylbenzaldehyde with an appropriate amine can form the pyrrolidine ring.

    Synthesis of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the pyrrolidine and benzodiazole cores using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carbonyl group in the pyrrolidine ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may find use in the development of new catalysts or as a component in specialized coatings or polymers.

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares structural homology with several synthesized derivatives, differing primarily in substituents on the phenyl ring and the acetamide side chain. Key analogs include:

Compound Name / ID (Reference) Substituent (Phenyl Ring) Acetamide Side Chain Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 4-Ethylphenyl N-methyl-N-phenyl N/A N/A ~442 (estimated)*
Compound 12 3-Methylphenyl N’-(1-methylpropylidene) 65 194–195 418
Compound 13 3-Methylphenyl 3,5-Dimethylpyrazolyl 53 138–139 N/A
Compound 14 3-Methylphenyl N-(2,5-dimethylpyrrolyl) 67 204 (decomp.) 442
4-Ethoxyphenyl Analog 4-Ethoxyphenyl N-isopropyl-N-phenyl N/A N/A ~460 (estimated)†

*Estimated based on molecular formula of analogs.
†Calculated from the formula of the ethoxyphenyl derivative (C₂₉H₃₂N₄O₃).

Key Observations :

  • Substituent Position : The 4-ethylphenyl group in the target compound may confer enhanced lipophilicity compared to the 3-methylphenyl analogs in . This could influence solubility and membrane permeability in biological systems.
  • Acetamide Side Chain : The N-methyl-N-phenyl group distinguishes the target compound from derivatives with bulkier substituents (e.g., N-isopropyl-N-phenyl in ), which may alter steric interactions in binding assays.
  • Thermal Stability: The decomposition temperature of Compound 14 (204°C) suggests that derivatives with rigid pyrrolidinone cores exhibit moderate thermal stability, a trait likely shared by the target compound .
Spectroscopic and Analytical Comparisons
  • NMR and IR Data: The benzimidazole-pyrrolidinone scaffold in analogs produces characteristic signals: 1H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (pyrrolidinone CH₂), and δ 2.0–3.0 ppm (alkyl substituents) . IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of pyrrolidinone) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 418 for Compound 12 ) align with calculated values, supporting structural fidelity.

Research Implications and Limitations

  • Structural Insights: The comparison highlights the role of substituents in modulating physicochemical properties.
  • Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided sources. Further studies using techniques like X-ray crystallography (via SHELXL ) or pharmacological assays are necessary for a comprehensive evaluation.

Biological Activity

The compound 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide is a complex organic molecule characterized by its unique structural features, including a benzodiazole ring and a pyrrolidinone moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O2C_{24}H_{28}N_{4}O_{2} with a molecular weight of approximately 404.5 g/mol. The structure can be represented as follows:

Structure 22[1(4ethylphenyl)5oxopyrrolidin3yl]1H1,3benzodiazol1ylNmethylNphenylacetamide\text{Structure }2-{2-[1-(4-\text{ethylphenyl})-5-\text{oxopyrrolidin}-3-\text{yl}]-1H-1,3-\text{benzodiazol}-1-\text{yl}}-N-\text{methyl}-N-\text{phenylacetamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing benzodiazole and pyrrolidinone moieties have shown effectiveness against various bacterial strains, although specific data for this compound is limited .
  • Enzyme Inhibition :
    • Compounds with similar functional groups have been noted for their enzyme inhibitory activities. For example, acetylcholinesterase (AChE) inhibition has been documented in related compounds, indicating potential applications in treating neurodegenerative diseases .
  • Binding Affinity :
    • The unique combination of functional groups in this compound may enhance its binding affinity to biological targets such as receptors and enzymes, making it a candidate for drug development.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds structurally related to This compound .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialVarious benzodiazole derivativesModerate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme InhibitionAcetylcholinesterase inhibitorsIC50 values ranging from 0.63 µM to 6.28 µM for selected compounds .
Binding StudiesBovine serum albumin (BSA) bindingStrong interactions noted with certain synthesized derivatives .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling aromatic and heterocyclic precursors. For example:

  • Step 1 : Formation of the pyrrolidinone core via cyclization reactions under controlled pH and temperature .
  • Step 2 : Introduction of the benzimidazole moiety using coupling agents like EDCI or DCC in anhydrous conditions .
  • Step 3 : N-methylation and phenylacetamide functionalization via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Key Challenges : Low yields in cyclization steps (~53-67% in analogous compounds) and purification difficulties due to polar byproducts. Chromatography (e.g., silica gel) is often required .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the 5-oxopyrrolidin-3-yl group shows distinct δ 2.5–3.5 ppm signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 442 in analogous structures) and detects impurities .
  • FT-IR : Confirms functional groups like amide (C=O stretch ~1650 cm1^{-1}) and benzodiazole (N-H bend ~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., 4-ethylphenyl vs. 3-methylphenyl) and assess activity changes. For example, replacing 4-ethylphenyl with 3-chlorophenyl in analogs increased antimicrobial potency but reduced solubility .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Data Reprodubility : Validate findings across multiple labs, as seen in studies on oxadiazole derivatives where IC50_{50} values for anticancer activity varied by ±15% due to assay conditions .

Q. What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., morpholino) to the acetamide side chain to enhance aqueous solubility, as demonstrated in triazol-1-yl-N-phenylacetamide derivatives .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., pyrrolidinone ring oxidation). Block degradation via fluorination or methyl group addition .
  • In Silico Modeling : Use tools like SwissADME to predict bioavailability and blood-brain barrier penetration based on logP (target: 2–3) and polar surface area (<140 Å2^2) .

Q. How can structural contradictions between computational predictions and crystallographic data be addressed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve 3D conformation discrepancies (e.g., torsion angles in the benzodiazole ring) by growing single crystals via vapor diffusion with solvents like ethanol/water (70:30) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to refine force fields and improve docking accuracy .

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